BRD4 Bromodomain 1 Binding Affinity: 6‑Bromo‑3‑amino‑Triazolopyridine Exhibits Defined Weak Affinity (Kd = 3.3 μM) Versus Clinical‑Stage BET Inhibitor JQ1 (Kd = 50 nM)
The target compound demonstrates quantifiable, moderate binding to the BRD4 bromodomain 1 (BD1). A fluorescence anisotropy assay performed on poly‑His‑tagged BRD4 BD1 expressed in E. coli BL21(DE3) yielded a dissociation constant (Kd) of 3.3 μM (3.30E+3 nM) [1]. In direct contrast, the well‑characterized BET bromodomain inhibitor (+)-JQ1 binds the same BRD4 BD1 domain with a Kd of 50 nM (0.050 μM) [2]. This 66‑fold difference in affinity establishes the 6‑bromo‑3‑amino‑triazolopyridine core as a relatively weak BRD4 binder, making it a valuable negative‑control scaffold or a starting point for affinity‑optimization campaigns where the goal is to improve upon a micromolar hit.
| Evidence Dimension | Binding affinity (Kd) to BRD4 bromodomain 1 |
|---|---|
| Target Compound Data | Kd = 3.3 μM (3.30E+3 nM) |
| Comparator Or Baseline | (+)-JQ1: Kd = 50 nM (0.050 μM) |
| Quantified Difference | Target compound is 66‑fold weaker (3.3 μM vs 0.050 μM) |
| Conditions | Fluorescence anisotropy assay; poly‑His‑tagged BRD4 BD1 expressed in E. coli BL21(DE3) |
Why This Matters
This data provides a calibrated reference point for researchers designing structure‑activity relationship (SAR) studies around the triazolopyridine scaffold, enabling informed selection of a bromo‑substituted core that can be elaborated to achieve potent BRD4 inhibition.
- [1] BindingDB. BDBM50148603 (CHEMBL3770724) – 6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine. Affinity Data Kd: 3.30E+3 nM. Assay Description: Inhibition of poly-His tagged BRD4 bromodomain 1 expressed in Escherichia coli BL21(DE3) by fluorescence anisotropy assay. View Source
- [2] Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature, 468(7327), 1067–1073. doi:10.1038/nature09504. (JQ1 Kd values for BRD4 BD1 = 50 nM). View Source
